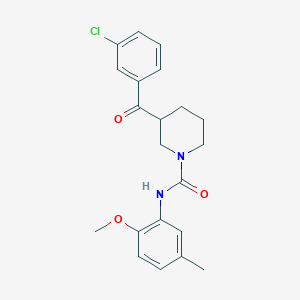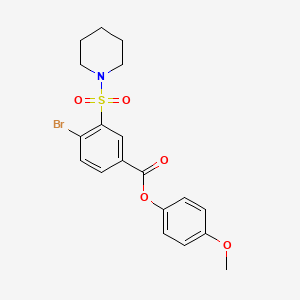![molecular formula C23H30N4O B6106961 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol](/img/structure/B6106961.png)
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol typically involves multiple steps:
Acylation Reaction: An initial acylation reaction to form an intermediate.
Nitration Reaction: The intermediate undergoes nitration to form another intermediate.
Condensation and Ring Closure: The nitrated intermediate is then subjected to condensation and ring closure to form a benzimidazole derivative.
Reduction and Cyclization: Finally, reduction and cyclization yield the target compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The process involves:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure high yield and purity.
Purification Steps: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of hypertension and other cardiovascular diseases.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cardiovascular regulation.
Pathways Involved: The compound may modulate pathways related to blood pressure regulation and vascular function.
Comparison with Similar Compounds
Similar Compounds
2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole: Another benzimidazole derivative with antihypertensive properties.
Telmisartan: A well-known angiotensin II receptor antagonist used to treat hypertension.
Uniqueness
2-[4-[(1-Methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol is unique due to its combination of a benzimidazole moiety, a piperazine ring, and an ethanol group, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-25-22-10-6-5-9-21(22)24-23(25)18-26-14-15-27(20(17-26)12-16-28)13-11-19-7-3-2-4-8-19/h2-10,20,28H,11-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTIFJCTHDCBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![1-[2-methoxy-6-({methyl[(3-methyl-4-pyridinyl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6106884.png)


![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline](/img/structure/B6106901.png)


![[1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol](/img/structure/B6106913.png)
![[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6106926.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)
![METHYL 1-(SEC-BUTYL)-6-CHLORO-7-CYCLOPROPYL-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B6106948.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6106953.png)
![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![5-(2-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6106982.png)
